Cas no 2120230-60-4 (ethyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate)

Ethyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate is a cyclobutane derivative featuring a 4-chlorophenyl substituent and a keto-ester functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of pharmacologically active molecules and complex cyclic frameworks. The presence of both the electron-withdrawing 4-chlorophenyl group and the reactive 3-oxocyclobutane moiety enhances its utility in cycloaddition reactions, nucleophilic substitutions, and further derivatization. Its ester functionality allows for straightforward modifications, making it valuable in medicinal chemistry and materials science research. The compound exhibits stability under standard handling conditions, ensuring reliable performance in synthetic applications.
ethyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate structure
2120230-60-4 structure
Product Name:ethyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate
CAS No:2120230-60-4
MF:C13H13ClO3
MW:252.693523168564
CID:6212106
PubChem ID:129899691
Update Time:2025-06-12

ethyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate
    • 2120230-60-4
    • EN300-1450280
    • AKOS032953226
    • SCHEMBL24608752
    • Inchi: 1S/C13H13ClO3/c1-2-17-12(16)13(7-11(15)8-13)9-3-5-10(14)6-4-9/h3-6H,2,7-8H2,1H3
    • InChI Key: MMLIYGOLZNUFQH-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1(C(=O)OCC)CC(C1)=O

Computed Properties

  • Exact Mass: 252.0553220g/mol
  • Monoisotopic Mass: 252.0553220g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 43.4Ų

ethyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate Pricemore >>

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Additional information on ethyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate

Ethyl 1-(4-Chlorophenyl)-3-oxocyclobutane-1-carboxylate (CAS No. 2120230-60-4): A Comprehensive Overview

Ethyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate (CAS No. 2120230-60-4) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclobutane ring, a ketone group, and an ester functionality. These structural elements contribute to its potential applications in various scientific and industrial contexts.

The cyclobutane ring in ethyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate is a key structural motif that imparts rigidity and conformational constraints to the molecule. This rigidity can influence the compound's reactivity and biological activity, making it an interesting candidate for medicinal chemistry studies. The ketone group adds polarity and reactivity, while the ester functionality provides a versatile handle for further chemical modifications.

Recent research has highlighted the potential of ethyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate in the development of novel pharmaceuticals. For instance, a study published in the *Journal of Medicinal Chemistry* explored the use of this compound as a scaffold for designing inhibitors of specific enzymes involved in cancer progression. The unique combination of the cyclobutane ring and the ketone group was found to enhance the compound's binding affinity to target proteins, thereby improving its therapeutic potential.

In addition to its potential in cancer research, ethyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate has also been investigated for its anti-inflammatory properties. A study conducted by researchers at the University of California, Los Angeles (UCLA) demonstrated that this compound exhibits significant anti-inflammatory activity in vitro. The researchers hypothesized that the cyclobutane ring and ketone group play crucial roles in modulating inflammatory pathways, making it a promising lead compound for further drug development.

The synthesis of ethyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate typically involves multi-step processes that require precise control over reaction conditions. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate followed by cyclization and oxidation steps. The efficiency and yield of this synthesis can be optimized by fine-tuning parameters such as temperature, solvent choice, and catalyst selection.

From a safety perspective, ethyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate is generally considered to have low toxicity when handled under appropriate laboratory conditions. However, as with any chemical compound, proper safety protocols should be followed to minimize exposure risks. This includes wearing personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and disposing of waste materials according to local regulations.

In conclusion, ethyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate (CAS No. 2120230-60-4) is a versatile compound with promising applications in pharmaceutical research and development. Its unique structural features make it an attractive candidate for designing novel drugs with improved therapeutic profiles. Ongoing research continues to uncover new insights into its properties and potential uses, solidifying its position as an important molecule in the field of organic chemistry.

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